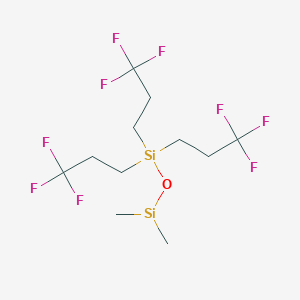
3,3-Dimethyl-1,1,1-tris(gamma-trifluoropropyl)disiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane is an organosilicon compound characterized by the presence of silicon-oxygen-silicon (Si-O-Si) bonds and trifluoropropyl groups. This compound is notable for its unique chemical properties, which include high thermal stability, low surface energy, and resistance to oxidation and chemical attack. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane typically involves the hydrosilylation reaction of 3,3,3-trifluoropropyl-substituted silanes with dimethylchlorosilane. The reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under controlled temperature and pressure conditions. The general reaction scheme is as follows:
3,3,3-Trifluoropropylsilane+DimethylchlorosilanePt catalyst3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters, including temperature, pressure, and catalyst concentration. The product is then purified through distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Formation of silanols and siloxanes.
Substitution: Replacement of trifluoropropyl groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts, such as Karstedt’s catalyst, under mild temperature and pressure conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Oxidation: Production of silanols and siloxanes.
Substitution: Generation of substituted organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and stability.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane involves the interaction of its silicon-oxygen-silicon bonds and trifluoropropyl groups with various molecular targets. The trifluoropropyl groups enhance the compound’s hydrophobicity and chemical resistance, while the silicon-oxygen-silicon bonds provide thermal stability and flexibility. These properties enable the compound to form stable interactions with organic and inorganic substrates, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound with methyl groups instead of trifluoropropyl groups.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups, making it more reactive in polymerization reactions.
1,3,5-Tris(3,3,3-trifluoropropyl)-1,3,5-trimethylcyclotrisiloxane: A cyclic siloxane with similar trifluoropropyl groups.
Uniqueness
3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane is unique due to its combination of trifluoropropyl groups and silicon-oxygen-silicon bonds, which impart exceptional thermal stability, chemical resistance, and hydrophobicity. These properties distinguish it from other disiloxane compounds and make it particularly valuable in high-performance applications.
Eigenschaften
Molekularformel |
C11H18F9OSi2 |
|---|---|
Molekulargewicht |
393.42 g/mol |
InChI |
InChI=1S/C11H18F9OSi2/c1-22(2)21-23(6-3-9(12,13)14,7-4-10(15,16)17)8-5-11(18,19)20/h3-8H2,1-2H3 |
InChI-Schlüssel |
NXVIZPMMPCDASS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)O[Si](CCC(F)(F)F)(CCC(F)(F)F)CCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


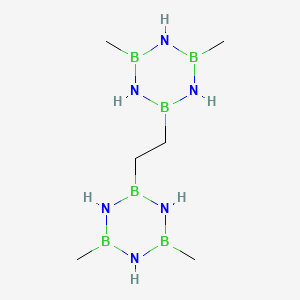
![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)
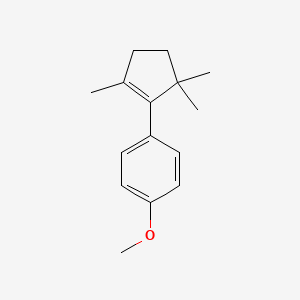
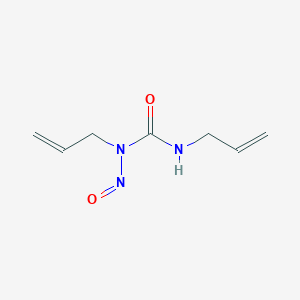
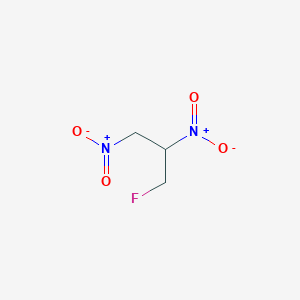
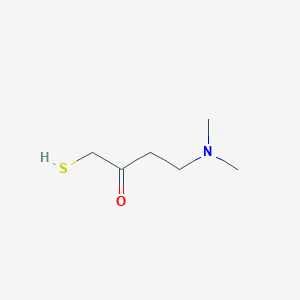
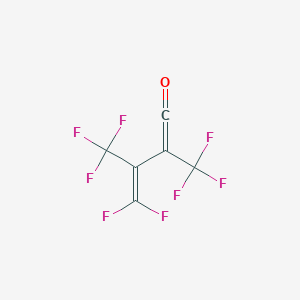
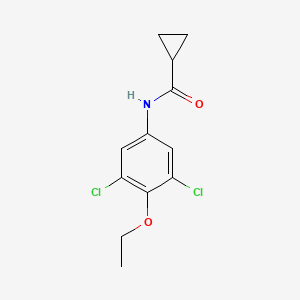
![1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14605273.png)
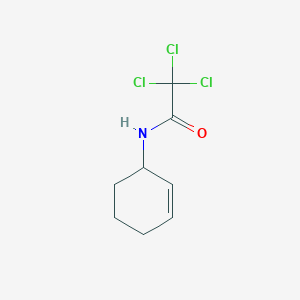
![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)
![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)

![Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate](/img/structure/B14605282.png)
